![molecular formula C6H10N4 B13275142 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Another method involves the Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole–azetidine hybrid is coupled with boronic acids
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the azetidine or triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving nitrogen-containing heterocycles.
Medicine: The compound exhibits potential pharmacological activities, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
1H-pyrazole: A five-membered ring containing two nitrogen atoms.
1H-imidazole: A five-membered ring containing two nitrogen atoms.
1H-1,2,4-triazole: A five-membered ring containing three nitrogen atoms.
1H-indole: A bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring.
1H-indazole: A bicyclic structure containing a benzene ring fused to a five-membered ring with two nitrogen atoms.
1H-benzotriazole: A bicyclic structure containing a benzene ring fused to a five-membered ring with three nitrogen atoms.
Uniqueness
2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole is unique due to the combination of the azetidine and triazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)triazole |
InChI |
InChI=1S/C6H10N4/c1-2-9-10(8-1)5-6-3-7-4-6/h1-2,6-7H,3-5H2 |
InChI Key |
PEEMAJRDTULGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CN2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile](/img/structure/B13275061.png)
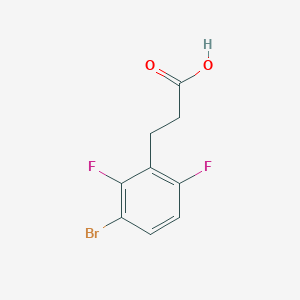

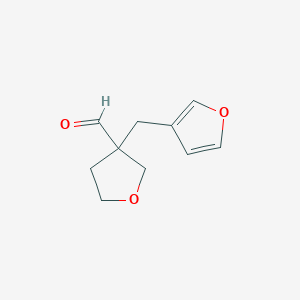
![2-{[Cyclopropyl(phenyl)methyl]amino}propan-1-ol](/img/structure/B13275079.png)
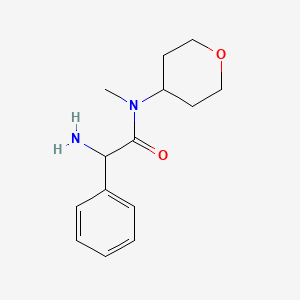
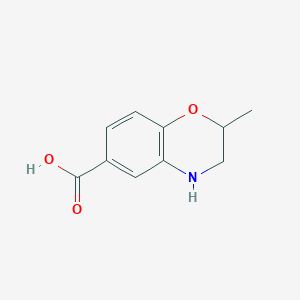
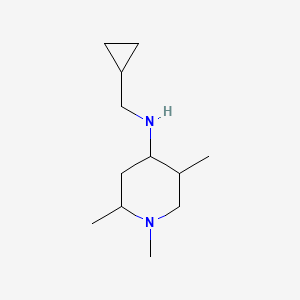
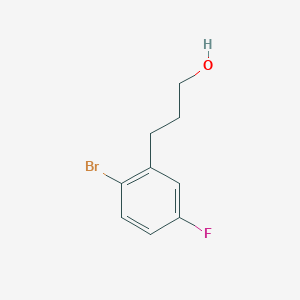
amine](/img/structure/B13275128.png)

![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13275151.png)
![N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13275154.png)
amine](/img/structure/B13275159.png)
